molecular formula C19H17NO B500183 N-(4-methylbenzyl)-2-naphthamide CAS No. 749878-05-5

N-(4-methylbenzyl)-2-naphthamide

Cat. No.: B500183
CAS No.: 749878-05-5
M. Wt: 275.3g/mol
InChI Key: QLQDULXQOKOGOJ-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-naphthamide is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. As a member of the naphthamide family, it shares a structural framework that is common in various pharmacologically active substances . This scaffold is considered "privileged" in drug design due to its ability to interact with diverse biological targets. The core naphthalene structure provides a planar, rigid platform that can effectively bind to enzymes and receptors. The specific substitution with a 4-methylbenzyl group on the amide nitrogen is a key feature for fine-tuning the compound's properties, potentially enhancing its affinity for specific targets and modulating its pharmacokinetic profile . Researchers are exploring naphthamide derivatives for a wide spectrum of applications, including as potential agents in oncology and infectious disease research. Some structurally similar 2-naphthamide derivatives have demonstrated promising anticancer activity in vitro, with mechanisms that may involve the inhibition of critical receptors like VEGFR-2, which plays a key role in tumor angiogenesis and metastasis . Other analogues have shown antibacterial and antifungal properties, highlighting the broad potential of this chemical class in addressing microbial resistance . This product is intended for research and development purposes only. For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

749878-05-5

Molecular Formula

C19H17NO

Molecular Weight

275.3g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]naphthalene-2-carboxamide

InChI

InChI=1S/C19H17NO/c1-14-6-8-15(9-7-14)13-20-19(21)18-11-10-16-4-2-3-5-17(16)12-18/h2-12H,13H2,1H3,(H,20,21)

InChI Key

QLQDULXQOKOGOJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on Target Affinity: Electron-withdrawing groups (e.g., 4-chlorobenzyl in Compound 80) enhance VEGFR-2 inhibition compared to electron-donating groups (e.g., 4-methylbenzyl). The chloro group may improve binding via hydrophobic or polar interactions .

Core Structure Influence :

  • Naphthamide derivatives (e.g., Compound 80) exhibit stronger π-π stacking interactions with targets like VEGFR-2 compared to phenylacetamides (e.g., N-(4-Methylbenzyl)-2-phenylacetamide in ), owing to the larger aromatic surface of naphthalene .

Synthetic Accessibility :

  • Benzylation reactions (e.g., phase-transfer catalysis in ) suggest that introducing 4-methylbenzyl groups may require optimized conditions (e.g., toluene solvent, KOH base) compared to bulkier substituents.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Methyl groups are less prone to oxidative metabolism than chlorobenzyl or methoxy groups, which may improve the compound’s half-life .

Target Selectivity

  • Kinase vs. Enzyme Inhibition : While Compound 80 targets VEGFR-2, the piperidine-methoxyethyl naphthamide in selectively inhibits BChE, highlighting how substituent diversity shifts target preference .

Preparation Methods

Reagents and Reaction Conditions

The carbodiimide approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent. In a representative procedure, equimolar amounts of 2-naphthoic acid (0.531 mmol) and 4-methylbenzylamine (p-toluidine derivative, 0.531 mmol) are ground with EDC·HCl (0.531 mmol) in the presence of nitromethane (η = 0.25 μL mg⁻¹) for 30 minutes under solvent-free conditions. Liquid-assisted grinding (LAG) enhances reaction efficiency by minimizing solvent use while maintaining high yields.

Workup and Purification

Post-reaction, nitromethane is evaporated, and the crude product is suspended in distilled water (15 mL) to precipitate the amide. Filtration and air-drying yield N-(4-methylbenzyl)-2-naphthamide with a 96% isolated yield. This method avoids chromatographic purification, making it industrially viable.

Characterization

1H NMR (600 MHz, DMSO-d6) data confirm the structure: δ 2.30 (s, 3H, CH3), 7.18 (d, J = 8.2 Hz, 2H, Ar), 7.59–8.08 (m, 8H, Ar). The absence of carboxylic acid protons (δ ~12 ppm) validates complete amide formation.

Acid Chloride-Based Amidation

Thionyl Chloride Activation

2-Naphthoic acid (10 mmol) is treated with thionyl chloride (10 mmol) at reflux for 45–60 minutes to generate 2-naphthoyl chloride. The acid chloride is then reacted with 4-methylbenzylamine in tetrahydrofuran (THF) with triethylamine (12 mmol) and catalytic N,N-dimethyl-4-aminopyridine (DMAP, 0.85 mmol).

Solvent and Temperature Optimization

Reactions conducted in THF at 0°C followed by heating to 110°C for 12 hours achieve 70–90% yields. Patent data highlight the use of dichloroethane (DCE) as an alternative solvent, with sodium sulfate to absorb HCl byproducts.

Analytical Monitoring

Reaction progress is tracked via thin-layer chromatography (TLC), with HPLC ensuring purity (>95%) post-workup. 13C NMR (125 MHz, CDCl3) signals at δ 168.0 (C=O) and 55.4 (OCH3) corroborate the product.

Microwave-Assisted Synthesis

Stepwise Microwave Irradiation

A four-step protocol starts with microwave-assisted Claisen-Schmidt condensation: diethyl succinate (10 mmol) and 2,4-dimethoxybenzaldehyde (5 mmol) react in tert-butanol under 200 W irradiation at 60°C for 15 minutes. Subsequent esterification with acetic anhydride (5 mmol) at 130°C for 10 minutes yields ethyl 4-acetoxy-6,8-dimethoxy-2-naphthoate.

Amide Coupling

The ester intermediate is treated with 4-methylbenzylamine in dimethylformamide (DMF) under 300 W irradiation, achieving 85–90% conversion. Purification via silica gel chromatography (hexane:ethyl acetate = 6:1) isolates the amide.

Advantages Over Conventional Methods

Microwave methods reduce reaction times from hours to minutes, with energy efficiencies up to 40% higher than thermal approaches.

Rare Earth/Lithium-Catalyzed Methods

Catalytic System Design

Rare earth complexes (e.g., La/Li) catalyze the reaction between 2-naphthoic acid and 4-methylbenzylamine in THF at room temperature. A 30-minute pre-stirring phase activates the catalyst, followed by benzaldehyde addition to trap water via aldol condensation.

Yield and Scalability

This method yields 39–45% of this compound, lower than other routes but advantageous for stereocontrolled synthesis. Column chromatography (ethyl acetate:petroleum ether = 1:7) is required for purification.

Comparative Analysis of Preparation Methods

MethodReagents/CatalystsYield (%)Reaction TimePurification
Carbodiimide-mediatedEDC·HCl, nitromethane9630 minFiltration
Acid chlorideSOCl2, DMAP70–9012 hColumn chromatography
Microwave-assistedDMF, microwave irradiation85–9025 minColumn chromatography
Rare earth-catalyzedLa/Li complex, THF39–453 hColumn chromatography

Characterization and Quality Control

Spectroscopic Validation

1H and 13C NMR remain the gold standard for structural confirmation. Key signals include:

  • 1H NMR : δ 2.30 (CH3), 7.18–8.08 (naphthyl and benzyl protons).

  • 13C NMR : δ 168.0 (C=O), 138.4 (quaternary carbons).

Chromatographic Purity

HPLC retention times (e.g., 8.2 minutes on C18 columns) and TLC Rf values (0.6 in ethyl acetate/hexane) ensure batch consistency .

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